Factor Xa Inhibitory Activity: Scaffold-Dependent Potency Enables Nanomolar Anticoagulant Lead Generation
Pyrazolyl piperidine analogs derived from the core 2-(1H-pyrazol-3-yl)piperidine scaffold exhibit nanomolar factor Xa (FXa) inhibitory activity when appropriately substituted. The lead compound 4a, a pyrazolyl piperidine analog with a 4-chlorophenyl substitution, displayed an IC50 of 13.4 nM against FXa [1]. In functional coagulation assays, compound 4a prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) to levels comparable to those achieved with Heparin, demonstrating functional anticoagulant efficacy that matches the clinical reference standard [1]. Docking studies further revealed that the synthesized pyrazolyl piperidine analogs adopt binding modes similar to the co-crystallized Rivaroxaban ligand within the FXa active site, confirming that the core scaffold can productively engage the FXa pharmacophore [1].
| Evidence Dimension | In vitro FXa inhibition (IC50) |
|---|---|
| Target Compound Data | 13.4 nM (lead compound 4a, a pyrazolyl piperidine analog derived from the 2-(1H-pyrazol-3-yl)piperidine core scaffold) |
| Comparator Or Baseline | Heparin (anticoagulant reference standard for PT/aPTT assays) |
| Quantified Difference | PT and aPTT prolongation by compound 4a was on a par with Heparin [1] |
| Conditions | In vitro enzymatic FXa inhibition assay; PT and aPTT coagulation assays |
Why This Matters
The nanomolar FXa IC50 and functional anticoagulant activity on par with Heparin demonstrate that this scaffold can serve as a validated starting point for developing novel direct FXa inhibitors, distinguishing it from structurally unvalidated pyrazole-piperidine building blocks lacking target-class evidence.
- [1] Rayani RH, Soni JY, Parmar DR, Kusurkar RV, Eissae IH, Metwaly AM, Khalil A, Zunjar V, Battula S, Niazi S. Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry. 2022;4:100355. View Source
